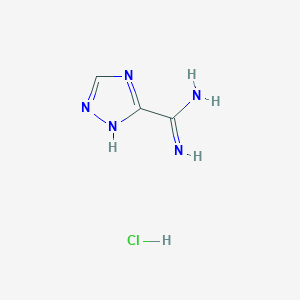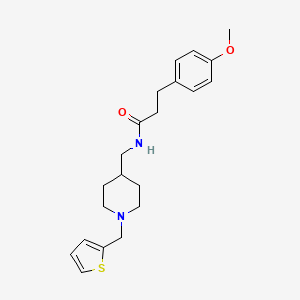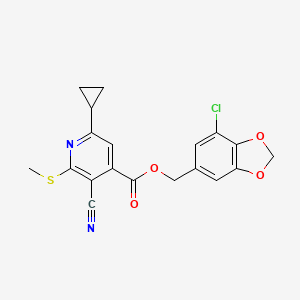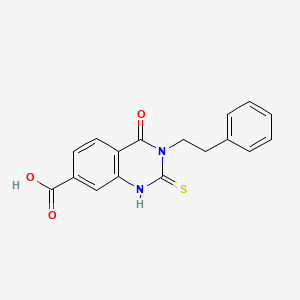
4H-1,2,4-triazole-3-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-triazole-3-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . It is also used as a reagent for the synthesis of guanidines .
Synthesis Analysis
The synthesis of this compound involves several steps. Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Molecular Structure Analysis
The molecular weight of this compound is 147.57 . The IUPAC name is this compound . The InChI code is 1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Wirkmechanismus
Target of Action
The primary targets of 4H-1,2,4-triazole-3-carboximidamide hydrochloride are currently unknown
Mode of Action
It is known that triazole compounds can interact with various biological targets through hydrogen bonding, given the presence of multiple nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4H-1,2,4-Triazole-3-carboximidamide hydrochloride plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing substrate access and thereby reducing the breakdown of polysaccharides into glucose. This inhibition is beneficial in managing conditions like diabetes mellitus, where controlling blood glucose levels is essential .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting α-glucosidase, the compound reduces glucose availability, which can alter cellular energy metabolism and signaling pathways dependent on glucose . Additionally, it has been observed to modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring structure allows it to form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition . This binding not only blocks substrate access but can also induce conformational changes in the enzyme, enhancing its inhibitory effect. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation or interaction with other molecules in the medium . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for enzyme inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits target enzymes without significant adverse effects . At higher doses, toxic effects can occur, including liver and kidney damage, due to the compound’s interaction with off-target proteins and enzymes . Threshold effects are observed where a minimal effective dose is required to achieve therapeutic benefits without toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes like α-amylase and α-glucosidase, reducing the conversion of polysaccharides to glucose . This interaction affects metabolic flux, leading to decreased glucose levels and altered metabolite profiles in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to transport proteins, facilitating its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its inhibitory effects on metabolic enzymes.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with metabolic enzymes . It may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence protein folding and processing. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments.
Eigenschaften
IUPAC Name |
1H-1,2,4-triazole-5-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCXBBPFKYHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2949118.png)

![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)


![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2949128.png)
![3-cinnamyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2949132.png)

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)
